TAS-115 is a small molecule multi-kinase inhibitor that demonstrates potent and selective inhibition of several receptor tyrosine kinases (RTKs). These RTKs, including vascular endothelial growth factor receptors (VEGFRs), hepatocyte growth factor receptor (MET), platelet-derived growth factor receptors (PDGFRs), and colony-stimulating factor 1 receptor (CSF1R), are implicated in various cellular processes such as cell growth, proliferation, survival, and angiogenesis. [, , , , ]
TAS-115 was developed through a collaborative effort involving pharmaceutical research institutions focused on oncology and fibrotic diseases. It is classified as an anti-cancer agent and an anti-fibrotic agent due to its dual action on tumor growth and tissue remodeling. The compound has undergone extensive clinical trials, including Phase I and II studies, to assess its safety, tolerability, pharmacokinetics, and therapeutic efficacy in patients with solid tumors and idiopathic pulmonary fibrosis.
The synthesis of TAS-115 involves several key steps that focus on constructing its complex molecular framework. The methods generally include:
These synthetic pathways are designed to produce TAS-115 in a cost-effective manner while maintaining high yields.
TAS-115 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its inhibitory properties. The chemical structure can be represented as follows:
The structural data indicate the presence of various functional groups that facilitate interactions with target kinases, enhancing its binding affinity and specificity.
TAS-115 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
These reactions highlight the importance of TAS-115's design in achieving effective therapeutic outcomes.
The mechanism of action of TAS-115 involves several processes:
TAS-115 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation and delivery methods for clinical use.
TAS-115 has significant applications in clinical settings:
TAS-115 (INN: pamufetinib) is a synthetic small-molecule inhibitor classified as a multi-receptor tyrosine kinase inhibitor targeting critical signaling pathways involved in oncogenesis, angiogenesis, and fibrotic processes. Its molecular structure (C~27~H~23~FN~4~O~4~S; MW: 518.56 g/mol) features a quinoline-carboxamide scaffold with fluorine and methoxy substitutions, optimized for high-affinity ATP-competitive binding [1] [6]. The compound demonstrates balanced potency against key kinases:
Table 1: Kinase Inhibition Profile of TAS-115
Target Kinase | IC₅₀ (nM) | Biological Role | |
---|---|---|---|
VEGFR2 | 30 | Angiogenesis regulation | |
c-MET | 32 | Tumor growth & metastasis | |
CSF1R (FMS) | 15 | Macrophage differentiation | |
PDGFRα | 0.81 | Fibrosis & stromal signaling | |
PDGFRβ | 7.1 | Pericyte recruitment & fibrosis | [1] [8] [10] |
Biochemically, TAS-115 exhibits ATP-antagonism with inhibition constants (K~i~) of 12 nM for VEGFR2 and 39 nM for c-MET [1]. Cellular assays confirm inhibition of VEGFR2 and MET phosphorylation at nanomolar concentrations, suppressing downstream effectors including AKT and ERK in bone marrow-derived macrophages [10]. Notably, TAS-115 maintains selectivity over unrelated kinases, minimizing off-target effects [3] [8].
TAS-115 was developed by Taiho Pharmaceutical to overcome limitations of single-target kinase inhibitors in oncology, particularly compensatory pathway activation causing drug resistance. The rationale integrated three principles:
Preclinical studies validated this strategy, demonstrating that TAS-115 suppressed HGF-induced resistance to EGFR inhibitors in lung cancer models and inhibited VEGF-independent tumor growth pathways [1] [4]. The multi-kinase approach positioned TAS-115 as a therapeutic candidate for heterogeneous and treatment-resistant solid tumors.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7